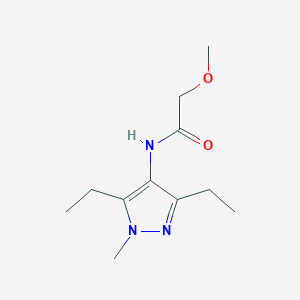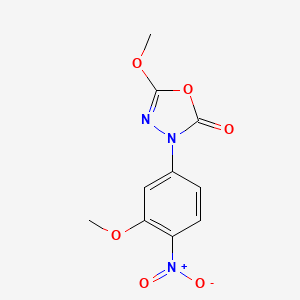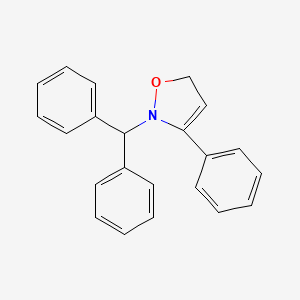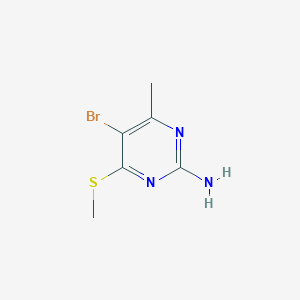![molecular formula C11H8F2N2OS B12910959 6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one CAS No. 221121-65-9](/img/structure/B12910959.png)
6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,6-Difluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a difluorobenzyl group attached to a thioxo-dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Difluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 2,6-difluorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiourea attacks the benzyl chloride, leading to the formation of the thioxo-dihydropyrimidinone core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Difluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-(2,6-Difluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,6-Difluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The difluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thioxo group may also play a role in modulating the compound’s activity by participating in redox reactions or forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.
2,6-Difluorobenzyl alcohol: Another related compound with different functional groups and applications.
2,6-Difluorobenzoic acid: A degradation product of diflubenzuron with distinct chemical properties.
Uniqueness
6-(2,6-Difluorobenzyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its combination of a difluorobenzyl group and a thioxo-dihydropyrimidinone core. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
221121-65-9 |
|---|---|
Molecular Formula |
C11H8F2N2OS |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H8F2N2OS/c12-8-2-1-3-9(13)7(8)4-6-5-10(16)15-11(17)14-6/h1-3,5H,4H2,(H2,14,15,16,17) |
InChI Key |
MSXUZUXFUOYZSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC2=CC(=O)NC(=S)N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)



![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)



![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)
